molecular formula C16H25N3O3 B5599253 (4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol

(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol

Cat. No.: B5599253
M. Wt: 307.39 g/mol
InChI Key: HRZFKXYOPAGWNN-MRXNPFEDSA-N
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Description

(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.18959167 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have been dedicated to synthesizing and analyzing the structures of compounds with similarities to the requested molecule. For instance, the synthesis of complex molecules often involves multistep reactions, including the use of microwave irradiation, to obtain desired derivatives with potential antimicrobial activities. The crystal structure of such compounds is typically confirmed through spectral data and X-ray diffraction, establishing a foundation for further pharmacological evaluation (Okasha et al., 2022).

Antimicrobial and Antitumor Activities

Compounds with pyrazole and piperidine motifs have been investigated for their antimicrobial and antitumor potentials. For instance, derivatives synthesized through specific reactions have shown favorable antimicrobial activities, comparing well with reference agents. Such activities are quantified through inhibition zone (IZ) ranges and minimum inhibitory concentrations (MICs), pointing towards bactericidal and fungicidal effects (Okasha et al., 2022). Similarly, polymethoxylated fused pyridine ring systems have been evaluated for in-vitro antitumor activity, highlighting the importance of specific substituents in enhancing biological activity against various cancer cell lines (Rostom et al., 2009).

Chemical Properties and Biological Relevance

The exploration of polyhydroxylated piperidines and their role in inhibiting oligosaccharide processing enzymes underscores the biological relevance of these compounds. The synthetic methodologies, including diastereoselective dihydroxylation, highlight the chemical versatility and potential applications in developing inhibitors for glycosidases and glycosyltransferases, which play crucial roles in various biological processes (Kennedy et al., 2005).

Potential CNS Agents

Compounds featuring the pyrazole and piperidine structures have been synthesized and evaluated for their potential as central nervous system (CNS) agents. Such studies typically involve assessing spontaneous and forced motor activities in animal models, indicating the therapeutic potential of these molecules in neurological disorders (Lemke et al., 1978).

Properties

IUPAC Name

[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-15(2)9-19(8-7-16(15,21)10-22-3)14(20)13-11-5-4-6-12(11)17-18-13/h21H,4-10H2,1-3H3,(H,17,18)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZFKXYOPAGWNN-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C(=O)C2=NNC3=C2CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C(=O)C2=NNC3=C2CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.